beta-Amyrin acetate

Übersicht

Beschreibung

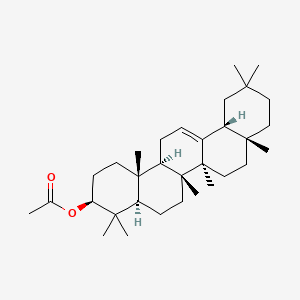

Beta-Amyrinacetat: ist eine Triterpenoidverbindung, eine Art chemischer Verbindung, die aus drei Terpeneinheiten zusammengesetzt ist. Sie wird aus Beta-Amyrin gewonnen, einer natürlich vorkommenden Verbindung, die in verschiedenen Pflanzen gefunden wird. Beta-Amyrinacetat ist bekannt für seine starke entzündungshemmende, antimykotische, antidiabetische und antihyperlipidämische Wirkung .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Beta-Amyrinacetat kann durch verschiedene Methoden erreicht werden. Ein üblicher Ansatz beinhaltet die partielle Synthese aus Oleanolsäure oder Ursolsäure. Der Prozess umfasst selektive Iodierungs- und Reduktionsschritte, um Beta-Amyrin zu erhalten, das dann acetyliert wird, um Beta-Amyrinacetat zu bilden .

Industrielle Produktionsverfahren: Die industrielle Produktion von Beta-Amyrinacetat beinhaltet häufig die Extraktion und Reinigung aus pflanzlichen Quellen. So kann es beispielsweise aus der Stammborke von Alstonia boonei durch chromatographische Reinigung des rohen Methanolauszugs isoliert werden . Darüber hinaus wurde die Pfadmodellierung in Escherichia coli untersucht, um Beta-Amyrin zu biosynthetisieren, das dann in Beta-Amyrinacetat umgewandelt werden kann .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Beta-Amyrinacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig eingesetzt.

Substitution: Reagenzien wie Essigsäureanhydrid oder Acetylchlorid können für Acetylierungsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Beta-Amyrinacetat mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Beta-amyrin acetate has demonstrated profound anti-inflammatory effects in several studies.

Case Study: Alstonia Boonei

A study isolated beta-amyrin and alpha-amyrin acetate from the stem bark of Alstonia boonei, revealing their anti-inflammatory potential through various animal models. The findings indicated that:

- Egg Albumen-Induced Paw Edema: At a dose of 100 mg/kg, alpha-amyrin acetate exhibited a 40% inhibition rate at the fifth hour post-administration.

- Xylene-Induced Ear Edema: Both compounds significantly inhibited ear edema in mice, with beta-amyrin showing a 39.4% reduction and alpha-amyrin a 55.5% reduction at 100 µg/ear.

- Gastric Mucosa Safety: Oral administration did not cause significant irritation to the gastric mucosa, contrasting with indomethacin, which caused notable ulceration at lower doses .

| Model | Dose (mg/kg) | % Inhibition | Significance (p-value) |

|---|---|---|---|

| Egg Albumen Paw Edema | 100 | 40 | <0.05 |

| Xylene Ear Edema | 100 µg/ear | 55.5 | <0.01 |

| Gastric Mucosa Irritation | 100 | Not Significant | >0.01 |

Neuroprotective Effects

This compound has been investigated for its potential in neuroprotection, particularly concerning neurodegenerative diseases like Alzheimer's.

Case Study: Alzheimer’s Disease Model

In a study involving an Alzheimer’s disease mouse model, beta-amyrin was found to:

- Ameliorate memory impairments induced by amyloid-beta (Aβ), improving performance in object recognition tests.

- Restore long-term potentiation (LTP) impairment caused by Aβ in hippocampal slices.

- Enhance neurogenesis and improve signaling pathways associated with memory and learning .

| Parameter | Control Group | Beta-Amyrin Group | Significance (p-value) |

|---|---|---|---|

| Memory Impairment (Object Recognition) | Impaired | Improved | <0.05 |

| Long-Term Potentiation (LTP) | Impaired | Restored | <0.05 |

Antibacterial Activity

This compound also exhibits significant antibacterial properties.

Case Study: E. Coli

Research indicated that beta-amyrin induces reactive oxygen species (ROS) accumulation in E. coli, leading to apoptosis-like cell death. The mechanism involves:

- Induction of oxidative stress through ROS production.

- Activation of apoptotic pathways, evidenced by DNA fragmentation and caspase activation .

| Treatment | ROS Production | Cell Viability (%) |

|---|---|---|

| Control | Low | 85 |

| Beta-Amyrin Treatment | High | 30 |

Other Potential Applications

Beyond the highlighted areas, this compound has been suggested for applications in:

Wirkmechanismus

Beta-amyrin acetate exerts its effects through several mechanisms:

Anti-inflammatory: It inhibits cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, reducing the production of inflammatory mediators.

Antifungal: It disrupts the cell membrane of fungal cells, leading to cell death.

Anti-diabetic: It enhances insulin sensitivity and reduces blood glucose levels.

Anti-hyperlipidemic: It lowers cholesterol and triglyceride levels by inhibiting HMG-CoA reductase.

Vergleich Mit ähnlichen Verbindungen

Beta-Amyrinacetat ähnelt anderen Triterpenoiden wie Alpha-Amyrinacetat und Oleanolsäure. Es ist einzigartig in seinen spezifischen bioaktiven Wirkungen und molekularen Zielen. Zu ähnlichen Verbindungen gehören:

Alpha-Amyrinacetat: Ein weiteres Triterpenoid mit ähnlichen entzündungshemmenden Eigenschaften.

Oleanolsäure: Ein Vorläufer von Beta-Amyrin, bekannt für seine leberschützende und entzündungshemmende Wirkung.

Ursolsäure: Ein Triterpenoid mit krebshemmenden und entzündungshemmenden Eigenschaften.

Beta-Amyrinacetat zeichnet sich durch seine starke hemmende Wirkung auf die HMG-CoA-Reduktase und sein breites Spektrum an biologischen Aktivitäten aus.

Biologische Aktivität

β-Amyrin acetate, a pentacyclic triterpene derived from various plant sources, has garnered attention for its diverse biological activities. This article delves into the pharmacological effects of β-amyrin acetate, particularly its antibacterial, anti-inflammatory, neuroprotective, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Sources

β-Amyrin acetate is a derivative of β-amyrin, which is commonly isolated from plants such as Alstonia boonei, Celastrus hindsii, and Wrightia tomentosa. Its chemical structure allows it to interact with biological systems effectively, contributing to its therapeutic potential.

Antibacterial Activity

Mechanism of Action

Recent studies indicate that β-amyrin acetate exhibits significant antibacterial properties. It induces the production of reactive oxygen species (ROS) in bacterial cells, leading to apoptosis-like death. This process involves:

- ROS Accumulation : β-Amyrin acetate treatment results in increased levels of hydroxyl radicals and superoxide anions, which disrupt cellular functions.

- Caspase Activation : The compound activates caspase-like proteins in bacteria, promoting apoptotic pathways that are typically associated with eukaryotic cells .

Case Study Findings

In a study evaluating the antibacterial effects of β-amyrin against Escherichia coli and Staphylococcus aureus, it was found that treatment with β-amyrin led to a significant reduction in bacterial viability, affirming its potential as a natural antimicrobial agent .

Anti-inflammatory Activity

Research Insights

β-Amyrin acetate has been shown to possess profound anti-inflammatory effects. In studies using rodent models:

- Paw Edema Model : Administration of β-amyrin acetate significantly inhibited egg albumen-induced paw edema by 40% at 100 mg/kg after five hours.

- Ear Edema Model : It also demonstrated a 39.4% reduction in ear edema in mice when applied topically at 100 µg/ear .

Mechanism of Action

The anti-inflammatory effects are attributed to the inhibition of leukocyte migration and the stabilization of red blood cell membranes. This suggests that β-amyrin acetate could be beneficial for treating inflammatory conditions without significant gastrointestinal irritation .

Neuroprotective Effects

Alzheimer's Disease Model

In vivo experiments have shown that β-amyrin acetate can ameliorate cognitive deficits associated with Alzheimer's disease. In a study involving Aβ-injected mice:

- Memory Improvement : Mice treated with β-amyrin acetate displayed improved performance in object recognition tests compared to untreated controls.

- Neurogenesis Enhancement : The compound also promoted neurogenesis, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Antioxidant Activity

β-Amyrin acetate exhibits notable antioxidant properties. In assays measuring free radical scavenging activity:

- DPPH and ABTS Assays : The IC50 values for β-amyrin acetate were found to be 155.28 µg/mL for DPPH and 125.55 µg/mL for ABTS, demonstrating its effectiveness in neutralizing free radicals .

Comparative Summary of Biological Activities

Eigenschaften

IUPAC Name |

[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h10,23-26H,11-20H2,1-9H3/t23-,24-,25+,26-,29+,30-,31+,32+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRPOGLIBDXFNK-ZYGITSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616-93-9 | |

| Record name | β-Amyrin acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Amyrin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001616939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-AMYRIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM1H7102OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.